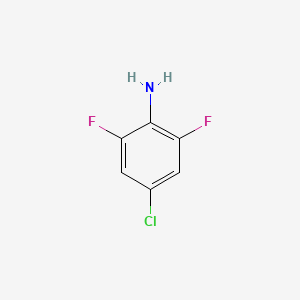

![molecular formula C9H7ClN2O B1363578 6-氯-2-甲基咪唑并[1,2-a]吡啶-3-甲醛 CAS No. 728864-61-7](/img/structure/B1363578.png)

6-氯-2-甲基咪唑并[1,2-a]吡啶-3-甲醛

描述

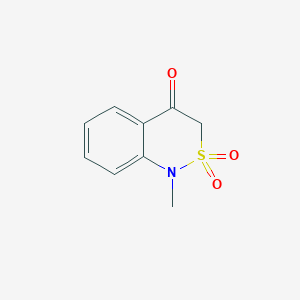

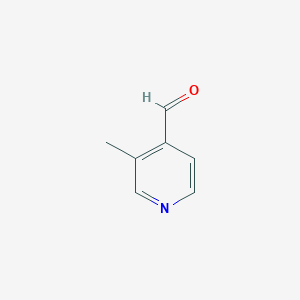

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H7ClN2O . It has a molecular weight of 194.62 g/mol . The IUPAC name for this compound is 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be represented by the InChI string:InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 . The Canonical SMILES representation is CC1=C(N2C=C(C=CC2=N1)Cl)C=O . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.62 g/mol . It has a topological polar surface area of 34.4 Ų and a heavy atom count of 13 . The compound has a complexity of 212 and a covalently-bonded unit count of 1 .科学研究应用

Antituberculosis Agent Development

Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for the development of new antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The substitution at the C2 and C6 positions, such as in the case of 6-Chloro-2-methylimidazo[1,2-a]pyridine, has led to compounds with improved potency against both extracellular and intracellular Mycobacterium tuberculosis, with good microsomal stability .

Synthesis Methodology Enhancement

The synthesis of imidazo[1,2-a]pyridines has been optimized through solvent- and catalyst-free methods under microwave irradiation. This approach is environmentally benign and offers a cleaner, high-yielding, and more efficient pathway for creating these compounds, which are valuable in medicinal chemistry due to their diverse bioactivity .

Antimicrobial Activity

Imidazo[1,2-a]pyridines, including derivatives of 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been explored for their antimicrobial properties. The structural modifications in these compounds can lead to enhanced activity against various microbial strains, making them potential candidates for new antimicrobial drugs .

Cyclin-Dependent Kinase Inhibition

These compounds have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. The imidazo[1,2-a]pyridine core structure is central to the development of these inhibitors .

Calcium Channel Modulation

Imidazo[1,2-a]pyridines are also known to act as calcium channel blockers. This application is significant in the treatment of cardiovascular diseases, as calcium channel blockers can reduce blood pressure and treat arrhythmias .

GABA A Receptor Modulation

The modulation of GABA A receptors is another important application. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic effects for disorders such as anxiety .

Sedative and Anxiolytic Drug Synthesis

Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit, like Zolpidem, are used as sedatives or anxiolytics. The unique structure of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde could be utilized in the synthesis of new compounds within this drug class .

Heart Failure Medication

The heart-failure drug Olprione is an example of a commercialized drug containing the imidazo[1,2-a]pyridine unit. Research into the derivatives of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde may contribute to the development of novel heart failure medications .

未来方向

The future directions for the study of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde could include further exploration of its synthesis methods, potential applications, and safety profile. As imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications , there could be significant potential for future research in this area.

作用机制

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as important agents against tuberculosis . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The reduction of bacterial load in a TB mouse model when treated with a related compound suggests that these compounds may interact with bacterial cells to inhibit their growth or replication .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde may also have favorable ADME properties.

Result of Action

The significant reduction of bacterial load in a tb mouse model when treated with a related compound indicates that these compounds may have potent antibacterial effects .

Action Environment

The functionalization of the imidazo[1,2-a]pyridine scaffold through various strategies suggests that the compound’s action may be influenced by the presence of certain catalysts or conditions .

属性

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIOZCNTINYVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374004 | |

| Record name | 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728864-61-7 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

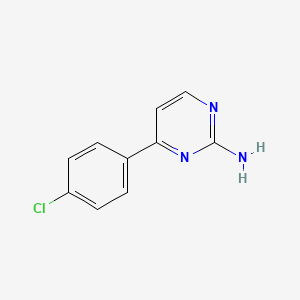

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)